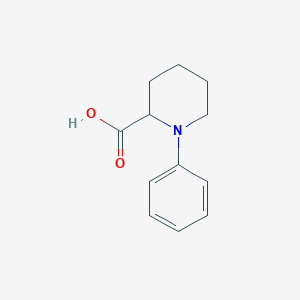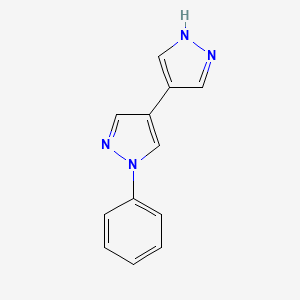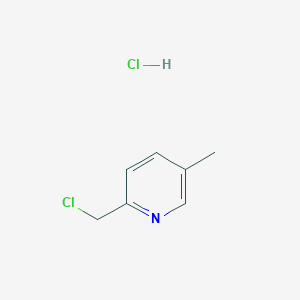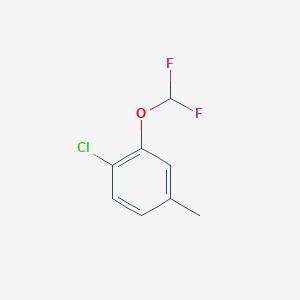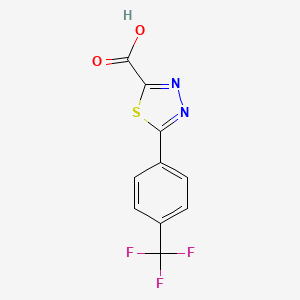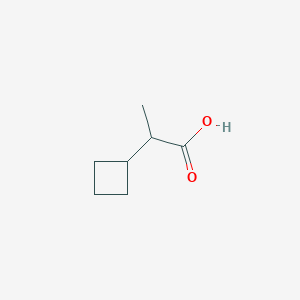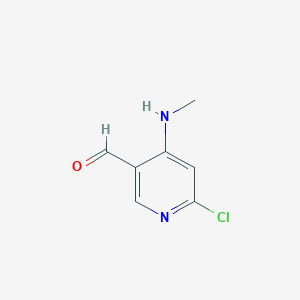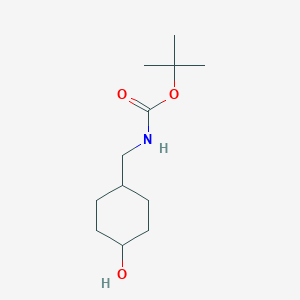
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as shown by Ober et al. (2004). The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, which is key in β-2-deoxyribosylamine (Ober, M., Marsch, M., Harms, K., & Carell, T. (2004)).
Synthetic Methodologies
A rapid synthetic method for a related tert-butyl carbamate compound, important in the production of biologically active compounds like omisertinib (AZD9291), was established by Zhao et al. (2017). This work illustrates the broader role of tert-butyl carbamates in synthesizing biologically relevant molecules (Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017)).
Directed Hydrogenation
Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield diastereomers of certain tert-butyl carbamate esters. This research demonstrates the precision achievable in chemical synthesis through the use of tert-butyl carbamates (Smith, M. E. B., Derrien, N., Lloyd, M., Taylor, S., Chaplin, D., & Mccague, R. (2001)).
Antioxidant Synthesis
Research by Pan et al. (1998) involved synthesizing new antioxidants containing tert-butyl groups, like 3,5-di-tert-butyl 4-hydroxyl benzyl n-octadecyl carbamate. These studies highlight the application of tert-butyl carbamates in creating compounds with enhanced thermal stability and effectiveness in protecting materials like polypropylene against thermal oxidation (Pan, J.-q., Liu, N.-S., & Lau, W. (1998)).
Mechanism of Action
Target of Action
Trans-N-Boc-4-Aminomethyl-cyclohexanol, also known as tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate or tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate, is a compound used in proteomics research
Mode of Action
Related compounds such as trans-4-aminocyclohexanol have been used in the synthesis of n-substituted 7-azabicyclo , indicating potential interactions with these targets.
Biochemical Pathways
The compound’s involvement in proteomics research suggests it may interact with proteins and other biomolecules, potentially affecting their function and the biochemical pathways they are involved in .
Result of Action
As a compound used in proteomics research, it may have effects on protein structure or function .
Properties
IUPAC Name |
tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYVCQSOGJIMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649614 |
Source


|
| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021919-45-8 |
Source


|
| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1021919-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
